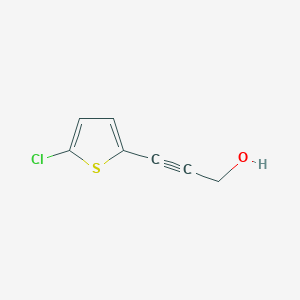










|
REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([Cl:7])=[CH:4][CH:3]=1.[CH2:8]([OH:11])[C:9]#[CH:10]>N1CCCCC1.CCOC(C)=O.CCOCC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I>[Cl:7][C:5]1[S:6][C:2]([C:10]#[C:9][CH2:8][OH:11])=[CH:3][CH:4]=1 |f:3.4,5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(S1)Cl
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
|
Name
|
|
|
Quantity
|
0.06 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
EtOAc Et2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C.CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
At this time, the mixture is cooled
|
|
Type
|
WASH
|
|
Details
|
The organic layer is washed 3N HCl, water, saturated NaHCO3 solution and saturated NaCl solution
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue is purified via flash column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 10% EtOAc/hexanes to 20% EtOAc/hexanes
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(S1)C#CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.46 mmol | |
| AMOUNT: MASS | 0.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 9.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |